N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an adamantane core, and various substituents
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structural features.
Materials Science: The compound’s rigid adamantane core makes it suitable for use in the development of novel polymers and nanomaterials.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.
Introduction of the Adamantane Core: The adamantane moiety is introduced through a nucleophilic substitution reaction, where the triazole ring acts as the nucleophile.
Attachment of the Anilino and Methoxyphenyl Groups: These groups are introduced via coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane core are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with phenolic properties.
Phenolic Compounds: Compounds containing a hydroxyl group attached to an aromatic hydrocarbon group.
Uniqueness
N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, adamantane core, and various functional groups, which confer distinct chemical and biological properties not found in simpler phenolic compounds like cresol .
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3S/c1-37-24-10-6-5-9-23(24)34-25(32-33-28(34)38-18-26(35)31-22-7-3-2-4-8-22)17-30-27(36)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,36)(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBQBQGBOYQNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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